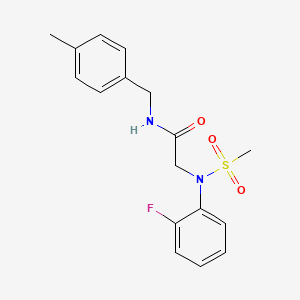
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can reduce inflammation, inhibit tumor growth, and improve glucose and lipid metabolism in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
Future Directions
There are several potential future directions for N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for improved yield and purity.
In conclusion, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with promising potential for therapeutic applications. Its synthesis method has been optimized, and it has been the subject of several scientific studies investigating its anti-inflammatory, anti-tumor, and anti-diabetic properties. While more research is needed to fully understand its mechanism of action and potential side effects, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide represents a promising candidate for further investigation in the field of drug development.
Synthesis Methods
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 2-fluoroaniline, 4-methylbenzylamine, and methylsulfonyl chloride. The synthesis method has been optimized to improve the yield and purity of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, making it a viable option for research purposes.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties, among others. Researchers have also explored the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-9-14(10-8-13)11-19-17(21)12-20(24(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVYDJEMUSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


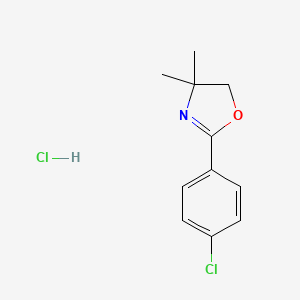
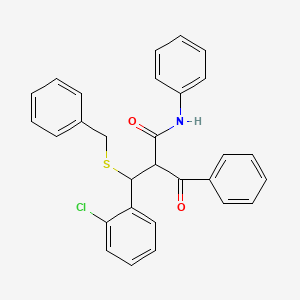
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)

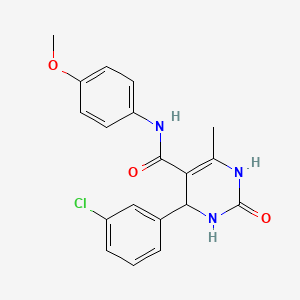
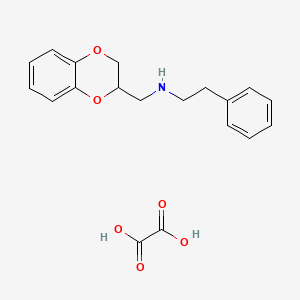
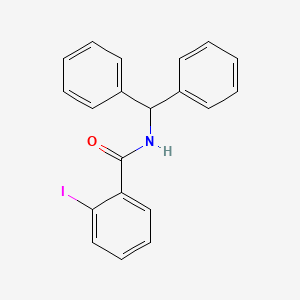
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)